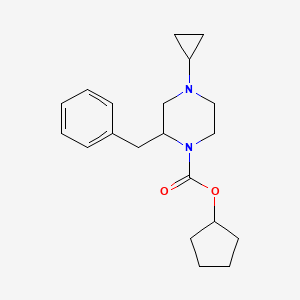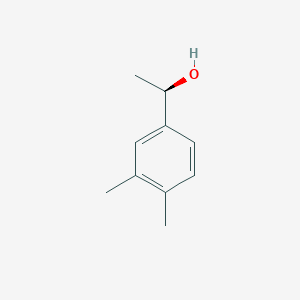
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol, also known as (1R)-1-(3,4-dimethylphenyl)ethanol, is an organic compound with a molecular formula of C10H14O. It is a colorless liquid at room temperature with a mild sweet aroma. It is used in a variety of industries, including pharmaceuticals, cosmetics, and fragrances. It is also known as levomenthol and is a common ingredient in many over-the-counter medications.
Scientific Research Applications
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol has a wide range of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as N-aryl-3-methylbenzamides and N-aryl-4-methylbenzamides. It is also used as a substrate in the study of the metabolism of various compounds, such as drugs and pesticides. Additionally, it is used as a model compound in the study of various organic reactions, such as the Diels-Alder reaction.
Mechanism of Action
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol is believed to act as an agonist of the transient receptor potential ankyrin 1 (TRPA1) channel. The TRPA1 channel is a non-selective cation channel found on the surface of cells that is activated by a variety of compounds, including (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. Activation of the TRPA1 channel results in an influx of calcium ions, which leads to a variety of physiological effects.
Biochemical and Physiological Effects
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have anti-nociceptive effects, meaning that it can reduce the sensitivity of nerve endings to painful stimuli. Additionally, it has been shown to have antispasmodic effects, meaning that it can reduce the frequency and intensity of muscle spasms.
Advantages and Limitations for Lab Experiments
The use of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol in laboratory experiments has a variety of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, it is highly flammable and should be handled with care. Additionally, it has a low solubility in water, so it is not suitable for experiments involving aqueous solutions.
Future Directions
There are a variety of potential future directions for the use of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. One potential direction is the development of new pharmaceuticals and other compounds based on its structure. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to new therapeutic uses. Additionally, its use as a model compound in organic reactions could lead to the development of new synthetic methods. Finally, its use in the study of metabolic pathways could lead to new insights into the biochemistry of various compounds.
Synthesis Methods
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol is synthesized through a two-step process. First, a Grignard reaction is used to form the (1R)-1-(3,4-dimethylphenyl)ethan-1-ylmagnesium bromide. This is then reacted with aqueous acid to form the desired product. This reaction is typically carried out in a solvent such as toluene or ethyl acetate.
properties
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQZZOTXFJJG-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


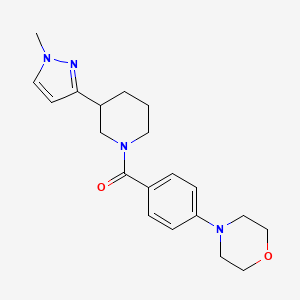

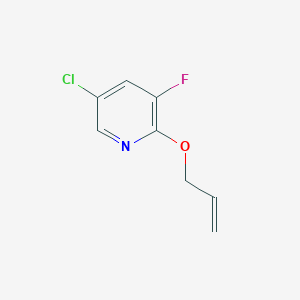

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2726847.png)
![3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2726849.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2726850.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one](/img/structure/B2726857.png)
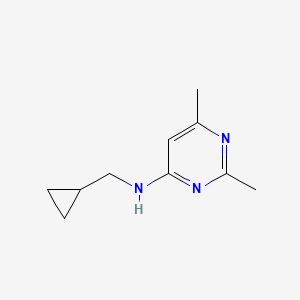
![N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2726859.png)
